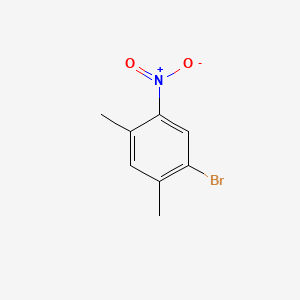

1-Bromo-2,4-dimethyl-5-nitrobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,4-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYJANCKMGXHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499630 | |

| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-59-1 | |

| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2,4-dimethyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2,4-dimethyl-5-nitrobenzene, an important intermediate in the preparation of various organic compounds. This document details the experimental protocol for its synthesis via the nitration of 2,4-dimethylbromobenzene, along with a thorough characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-dimethylbromobenzene. The strong activating and ortho-, para-directing effects of the two methyl groups, combined with the ortho-, para-directing effect of the bromine atom, lead to the regioselective nitration at the C5 position, which is sterically accessible and activated by the methyl groups.

A common and effective method for this transformation involves the use of a nitrating mixture, typically composed of fuming nitric acid in a suitable solvent like acetic acid.

Experimental Protocol

Materials:

-

2,4-Dimethylbromobenzene

-

Fuming nitric acid

-

Glacial acetic acid

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of 2,4-dimethylbromobenzene in glacial acetic acid is prepared.

-

The flask is cooled in an ice bath to maintain a low temperature during the reaction.

-

Fuming nitric acid is added dropwise to the stirred solution. The temperature should be carefully monitored and maintained to prevent side reactions.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the completion of the reaction.

-

The reaction mixture is then carefully poured into a beaker containing ice water with constant stirring. This step quenches the reaction and precipitates the crude product.

-

The resulting precipitate, this compound, is collected by suction filtration.

-

The crude product is washed with cold water to remove any residual acid and other water-soluble impurities.

-

For further purification, the crude solid can be recrystallized from a suitable solvent, such as ethanol, to yield the pure product.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic and physical characterization techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 54-56 °C |

| CAS Number | 69383-59-1 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | -CH₃ at C2 |

| Data not available | Data not available | Data not available | -CH₃ at C4 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals for this compound are:

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | -CH₃ at C2 |

| Data not available | -CH₃ at C4 |

IR (Infrared) Spectroscopy:

The IR spectrum reveals the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Strong | Asymmetric NO₂ stretch |

| Data not available | Strong | Symmetric NO₂ stretch |

| Data not available | Medium | C-H stretch (aromatic) |

| Data not available | Medium | C-H stretch (aliphatic) |

| Data not available | Medium | C=C stretch (aromatic) |

| Data not available | Medium | C-Br stretch |

MS (Mass Spectrometry):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show the molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| Data not available | Data not available | [M]⁺ (Molecular ion) |

| Data not available | Data not available | [M+2]⁺ (Isotopic peak for Br) |

| Data not available | Data not available | Fragment ions |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and rationale behind the synthesis protocol.

Caption: Logical flow of the synthesis and characterization process.

An In-depth Technical Guide to 1-Bromo-2,4-dimethyl-5-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Bromo-2,4-dimethyl-5-nitrobenzene. It details established experimental protocols for its synthesis and purification, and explores its reactivity and potential applications, particularly as a versatile intermediate in the synthesis of pharmacologically relevant compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a bromine atom, a nitro group, and a substituted benzene ring, allows for a variety of chemical transformations, making it an important intermediate in the preparation of more complex molecules, including those with potential biological activity. This guide will systematically present the known properties and synthetic methodologies related to this compound.

Physical and Chemical Properties

This compound is a pale yellow solid at room temperature.[1] It is slightly soluble in water but shows good solubility in common organic solvents.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 69383-59-1[3][4] |

| Molecular Formula | C₈H₈BrNO₂[3][4] |

| Molecular Weight | 230.06 g/mol [3] |

| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])Br)C[3] |

| InChI Key | HYYJANCKMGXHLQ-UHFFFAOYSA-N[3][4] |

| Property | Value | Source |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 293.6 ± 35.0 °C | (Predicted)[5] |

| Density | 1.533 ± 0.06 g/cm³ | (Predicted)[5][6] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Slightly soluble in water | [1][2] |

Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to two aromatic protons and two methyl groups. The aromatic protons would be expected in the downfield region (δ 7-8 ppm), and the methyl protons in the upfield region (δ 2-3 ppm). |

| ¹³C NMR | Signals for eight distinct carbon atoms, including four aromatic carbons (two substituted, two with protons) and two methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), asymmetric and symmetric NO₂ stretching (around 1530 and 1350 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely involve the loss of the nitro group and methyl groups. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 2,4-dimethylbromobenzene.

Reaction:

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid. Slowly add concentrated nitric acid while maintaining a low temperature.

-

Nitration: To a separate flask containing 2,4-dimethylbromobenzene dissolved in a suitable solvent (e.g., glacial acetic acid), slowly add the pre-cooled nitrating mixture dropwise.[7][8] The temperature of the reaction should be carefully controlled, typically kept below 10°C.[7][8]

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.[7][8] Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[7][8]

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The bromine atom can be displaced by various nucleophiles. The ortho and para positions relative to the nitro group are particularly activated.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (NH₂) using a variety of reducing agents. This transformation is crucial for introducing a versatile functional group for further derivatization. Common methods include:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.

-

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7]

Synthesis of Substituted Indoles

One notable application is in the synthesis of substituted indoles. For instance, it is a starting material for the preparation of 4-bromo-5-methylindole.[7][8] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][9][10][11][12]

Representative Signaling Pathway for Indole-Based Kinase Inhibitors

While there is no direct evidence of this compound itself modulating a specific signaling pathway, its derivatives, particularly indole-based compounds, are well-known to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer. The following diagram illustrates a representative signaling pathway that can be targeted by indole-based kinase inhibitors.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and eye irritation.[3] For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a synthetically useful compound with a range of potential applications stemming from its versatile chemical reactivity. While a comprehensive set of experimental physical and spectral data is not fully available in the literature, its synthetic routes and general reactivity are well-understood. Its role as a precursor to pharmacologically relevant scaffolds, such as substituted indoles, highlights its importance for researchers in drug discovery and medicinal chemistry. Further investigation into the biological activities of its derivatives could unveil new therapeutic opportunities.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 69383-59-1 [sigmaaldrich.com]

- 5. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]

- 6. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR [m.chemicalbook.com]

- 7. ajchem-b.com [ajchem-b.com]

- 8. Page loading... [guidechem.com]

- 9. chemijournal.com [chemijournal.com]

- 10. rroij.com [rroij.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

"1-Bromo-2,4-dimethyl-5-nitrobenzene CAS number and synonyms"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key chemical intermediate. This document outlines its chemical identity, physical and spectral properties, detailed experimental protocols for its synthesis and purification, and its applications in chemical synthesis, particularly in the pharmaceutical field.

Chemical Identity and Properties

CAS Number: 69383-59-1[1]

Synonyms:

-

2-NITRO-4-BROMO-M-XYLENE[2]

-

4-BROMO-6-NITRO-M-XYLENE[2]

-

5-Bromo-2,4-dimethylnitrobenzene[1]

-

Benzene, 1-bromo-2,4-dimethyl-5-nitro-[1]

Chemical Structure:

Molecular Structure of this compound

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 54-56 °C | [2] |

| Solubility | Slightly soluble in water | [2][3] |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2,4-dimethylbromobenzene.

Materials:

-

2,4-Dimethylbromobenzene

-

Fuming nitric acid

-

Acetic acid (AcOH)

-

Ice

Procedure:

-

In a flask suitable for reactions under cooling, dissolve 2,4-dimethylbromobenzene in acetic acid.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add fuming nitric acid to the cooled solution with constant stirring. Careful control of the addition rate is crucial to manage the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately one hour.

-

Heat the mixture to 80°C for two hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back to room temperature.

-

Pour the cooled mixture into a beaker containing ice water while stirring. This will cause the product to precipitate out of the solution.

-

Collect the solid precipitate by suction filtration. The resulting solid is this compound and can often be used in subsequent steps without further purification.[4]

Workflow for the Synthesis of this compound

Purification by Recrystallization

For applications requiring high purity, this compound can be purified by recrystallization.

General Protocol:

-

Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are common choices for similar compounds.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical, pharmaceutical, and dyestuff industries.[2]

Synthesis of 4-Bromo-5-methylindole

One notable application is in the preparation of 4-bromo-5-methylindole, a precursor for various biologically active compounds.[4]

Step 1: Synthesis of [2-(2-bromo-3-methyl-6-nitrophenyl)vinyl]-dimethylamine

-

A mixture of this compound and pyrrolidine in a solution of dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) is heated in a sealed tube.

-

After the reaction, the mixture is diluted with water and the product is extracted with ethyl acetate (EtOAc).

-

The organic layer is dried and concentrated to yield the crude product.[4]

Step 2: Synthesis of 4-bromo-5-methylindole

-

The crude product from Step 1 is dissolved in a mixture of acetic acid and water and cooled.

-

Zinc powder is added in portions to the cooled solution.

-

The reaction mixture is then heated.

-

After the reaction is complete, the mixture is diluted with water and the product is extracted with ethyl acetate.

-

The crude product is purified by silica gel column chromatography to yield 4-bromo-5-methylindole.[4]

Synthetic Pathway to 4-Bromo-5-methylindole

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. For skin contact, remove contaminated clothing and rinse the skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do not induce vomiting.[4]

References

Spectroscopic and Synthetic Profile of 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2,4-dimethyl-5-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purification, and subsequent use in synthetic pathways. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed experimental protocol for the synthesis of this compound.

It is important to note that while the synthesis of this compound is documented, publicly available, experimentally determined spectroscopic data is limited. Therefore, this guide presents high-quality predicted spectroscopic data to aid researchers in their endeavors. The experimental protocols provided are based on standard laboratory practices for compounds of this nature.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [1] |

| Melting Point | 54-56 °C |

| CAS Number | 69383-59-1[1] |

Structure:

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data has been generated using validated prediction models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Ar-H |

| ~7.3 | s | 1H | Ar-H |

| ~2.5 | s | 3H | Ar-CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C -NO₂ |

| ~140 | C -Br |

| ~138 | Ar-C |

| ~134 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~20 | Ar-C H₃ |

| ~19 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1590-1570 | Strong | Aromatic C=C Stretch |

| ~1530-1500 | Strong | Asymmetric NO₂ Stretch |

| ~1350-1330 | Strong | Symmetric NO₂ Stretch |

| ~1050-1000 | Strong | C-Br Stretch |

| ~880-800 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 231 | High | [M+2]⁺ (with ⁸¹Br) |

| 229 | High | [M]⁺ (with ⁷⁹Br) |

| 214 | Moderate | [M-CH₃]⁺ |

| 184 | Moderate | [M-NO₂]⁺ |

| 104 | High | [C₈H₈]⁺ |

Experimental Protocols

Synthesis of this compound

The following workflow illustrates the synthesis of this compound from 2,4-dimethylbromobenzene.

References

Crystal Structure Analysis of 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Technical Guide

Disclaimer: As of the latest literature review, a definitive single-crystal X-ray diffraction study for 1-Bromo-2,4-dimethyl-5-nitrobenzene has not been publicly reported. This guide provides a comprehensive framework for its analysis, leveraging detailed experimental data from the closely related isomer, 1-Bromo-4-methyl-2-nitrobenzene , as a predictive model. The protocols and expected structural parameters are outlined to guide researchers in the synthesis, crystallization, and structural elucidation of the title compound.

Introduction

This compound is an aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, predicting reactivity, and designing novel molecular entities. This technical guide presents a prospective analysis, detailing the necessary experimental protocols and providing a comparative summary of expected crystallographic data based on the known structure of 1-Bromo-4-methyl-2-nitrobenzene.[2][3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 1-bromo-2,4-dimethylbenzene. The following is a generalized protocol adapted from established methods for the nitration of similar aromatic compounds.[1]

Materials:

-

1-bromo-2,4-dimethylbenzene

-

Fuming nitric acid

-

Acetic acid

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2,4-dimethylbenzene (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

The crude product can be purified by recrystallization.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow cooling or slow evaporation are common and effective methods for the crystallization of small organic molecules.

Solvent Selection: A suitable solvent or solvent system should be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or mixtures of ethyl acetate and hexane are often good starting points for compounds of this nature.

Slow Cooling Crystallization Protocol:

-

Dissolve the purified this compound in a minimum amount of a suitable boiling solvent in an Erlenmeyer flask.

-

Once fully dissolved, loosely cover the flask to prevent rapid evaporation and contamination.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For further crystal growth, the flask can be transferred to a refrigerator (4 °C).

-

Isolate the crystals by filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal should be selected and mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100-181 K) to minimize thermal vibrations.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

Data Collection and Processing:

-

The crystal is cooled under a stream of nitrogen gas.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected using a combination of φ and ω scans.

-

The collected data is integrated and corrected for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is applied.[2]

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: A Comparative Analysis

The following tables summarize the crystallographic data for the reference compound, 1-Bromo-4-methyl-2-nitrobenzene.[2][3] It is anticipated that this compound will exhibit comparable, though not identical, parameters.

Table 1: Crystal Data and Structure Refinement for 1-Bromo-4-methyl-2-nitrobenzene.

| Parameter | Value |

| Chemical Formula | C₇H₆BrNO₂ |

| Formula Weight | 216.04 g/mol |

| Temperature | 181 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 13.016(5) Å |

| b | 14.617(5) Å |

| c | 4.037(5) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 768.1(10) ų |

| Z | 4 |

| Calculated Density | 1.868 Mg/m³ |

| Absorption Coefficient | 5.30 mm⁻¹ |

| F(000) | 424 |

| Data Collection | |

| Reflections Collected | 3749 |

| Independent Reflections | 1446 |

| R(int) | 0.042 |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.053 |

| wR₂ (all data) | 0.131 |

| Goodness-of-fit on F² | 1.19 |

Data obtained from the crystallographic study of 1-Bromo-4-methyl-2-nitrobenzene.[2][3]

Table 2: Selected Bond Lengths and Angles for 1-Bromo-4-methyl-2-nitrobenzene (Predicted Analogs for the Title Compound).

| Bond/Angle | Length (Å) / Angle (°) |

| Br—C | Anticipated ~1.89 Å |

| C—N | Anticipated ~1.47 Å |

| N—O | Anticipated ~1.22 Å |

| C—C (aromatic) | Anticipated ~1.37 - 1.39 Å |

| C—C (methyl) | Anticipated ~1.50 Å |

| O—N—O | Anticipated ~123° |

| C—C—N | Anticipated ~118 - 122° |

| C—C—Br | Anticipated ~119 - 121° |

Values for 1-Bromo-4-methyl-2-nitrobenzene are used as a predictive baseline.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, crystallization, and crystal structure analysis of this compound.

Predicted Structural Features and Discussion

Based on the structure of 1-Bromo-4-methyl-2-nitrobenzene, several structural features can be predicted for this compound. The benzene ring is expected to be essentially planar. The nitro group will likely be twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl and bromo substituents. The dihedral angle between the nitro group and the phenyl ring is a key parameter of interest. In 1-Bromo-4-methyl-2-nitrobenzene, this angle is 14.9(11)°.[3] For the title compound, with an additional methyl group, a similar or slightly larger dihedral angle might be anticipated.

Intermolecular interactions in the crystal lattice will likely be dominated by weak van der Waals forces and potentially C-H···O hydrogen bonds. The presence of the bromine atom may also lead to halogen bonding interactions (Br···O or Br···N) which can influence the crystal packing. A thorough analysis of the crystal packing will be crucial for understanding the solid-state properties of the compound.

Conclusion

While a definitive crystal structure for this compound is not yet available, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. By leveraging the known crystallographic data of the closely related isomer, 1-Bromo-4-methyl-2-nitrobenzene, we can anticipate the key structural parameters. The successful elucidation of the crystal structure of the title compound will provide valuable insights for its application in drug development and materials science.

References

A Technical Guide to the Solubility of 1-Bromo-2,4-dimethyl-5-nitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the expected solubility trends and provides detailed experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound is a substituted aromatic compound with both polar (nitro group) and nonpolar (aromatic ring, methyl groups, bromine atom) characteristics. This structure suggests that it will be more soluble in organic solvents than in water.[2] Indeed, it is reported to be slightly soluble in water.[1][3] For organic solvents, its solubility is expected to vary depending on the solvent's polarity, hydrogen bonding capability, and dielectric constant.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | [Data Not Available] | Gravimetric |

| Ethanol | 25 | [Data Not Available] | Gravimetric |

| Acetone | 25 | [Data Not Available] | Gravimetric |

| Ethyl Acetate | 25 | [Data Not Available] | UV/Vis Spectroscopy |

| Dichloromethane | 25 | [Data Not Available] | Gravimetric |

| Chloroform | 25 | [Data Not Available] | Gravimetric |

| Toluene | 25 | [Data Not Available] | UV/Vis Spectroscopy |

| Hexane | 25 | [Data Not Available] | Gravimetric |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[4][5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Conical flasks with stoppers

-

Thermostatic water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Filter the withdrawn solution through a syringe filter (with a filter membrane compatible with the organic solvent) into a pre-weighed evaporating dish or vial. This step removes any remaining microscopic solid particles.

-

-

Determination of Solute Mass:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the evaporating dish in a fume hood. For higher boiling point solvents, a gentle stream of nitrogen or air can be used to accelerate evaporation.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound (melting point is 54-56 °C) to remove any residual solvent.[1]

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility is typically expressed as grams of solute per 100 mL of solvent. Calculate this value based on the mass of the solute and the volume of the saturated solution used.

-

UV/Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, a spectroscopic method can be a rapid and accurate way to determine solubility, especially for screening multiple solvents.[8] This method relies on Beer-Lambert's law.

Materials and Equipment:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

The same materials for preparing a saturated solution as in the gravimetric method.

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1 and 2).

-

After filtration, accurately dilute a small, known volume of the saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for determining compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is sparse in the literature, this guide provides the necessary framework for researchers to determine these values accurately. The provided experimental protocols for the gravimetric and UV/Vis spectroscopic methods are robust and widely applicable. By systematically measuring and tabulating solubility data, scientists and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and reproducible processes.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. researchgate.net [researchgate.net]

Health and Safety Precautions for 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety handling precautions for 1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-59-1). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Compound Identification and Properties

This compound is a substituted aromatic compound.[1] Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H8BrNO2 | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 69383-59-1 | [1] |

| Appearance | Solid | [2] |

| Color | Pale yellow | [2] |

| Melting Point | 54-56°C | [2] |

| Solubility | Slightly soluble in water | [2] |

| Storage Temperature | 2-8°C or Refrigerator | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

Health and Safety Precautions

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure.

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., PVC or rubber).[6] It is recommended to select gloves with a protection class of 5 or higher for prolonged or repeated contact.[6]

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3][6] Safety footwear is also recommended.[6]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator should be used.[4]

Handling and Storage Procedures

Handling

-

Minimize dust generation and accumulation.[4]

-

Wash hands thoroughly with soap and water after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage

-

Store in a tightly closed container.[4]

-

Store at the recommended temperature of 2-8°C.[2]

-

Protect containers from physical damage.[6]

-

Incompatible with strong oxidizing agents.[3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[4][8]

-

If on Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][8]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources.[6] Use personal protective equipment.[3] Sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][6]

-

Major Spills: Evacuate the area and move upwind.[6] Alert emergency responders.[6] Wear full protective clothing and a self-contained breathing apparatus.[6] Prevent the spillage from entering drains or waterways.[6]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a research setting.

References

- 1. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

Initial Reactivity Studies of 1-Bromo-2,4-dimethyl-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial reactivity studies of 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthesis of the title compound, its known reactivity in nucleophilic aromatic substitution, and its potential for further functionalization through common cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in its application.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. The presence of a bromine atom, a nitro group, and two methyl groups on the benzene ring offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the aryl system towards nucleophilic aromatic substitution (SNAr), making the bromine atom a labile leaving group. Furthermore, the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide summarizes the foundational knowledge of its synthesis and reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 69383-59-1 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Pale yellow solid | - |

| Melting Point | 54-56 °C | - |

| Boiling Point | Not available | - |

| Solubility | Slightly soluble in water | - |

Table 2: Computed Spectroscopic Data

| Data Type | Characteristic Peaks / Values |

| ¹H NMR | Signals corresponding to two aromatic protons and two methyl groups are expected. The exact chemical shifts are influenced by the electronic effects of the bromo and nitro substituents. |

| ¹³C NMR | Signals for six aromatic carbons (four substituted, two unsubstituted) and two methyl carbons are expected. |

| IR Spectroscopy | Characteristic peaks for C-Br stretching, aromatic C-H stretching, C=C aromatic ring stretching, and asymmetric and symmetric stretching of the NO₂ group are anticipated. |

| Mass Spectrometry | The molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio) would be observed. Fragmentation may involve the loss of the nitro group and bromine atom. |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 2,6-dimethyl-bromobenzene.[3]

Experimental Protocol

Reaction: Nitration of 2,6-dimethyl-bromobenzene.

Materials:

-

2,6-dimethyl-bromobenzene (10g, 54 mmol)

-

Fuming nitric acid (32.5 ml)

-

Acetic acid (AcOH) (75 ml)

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve 2,6-dimethyl-bromobenzene (10g, 54 mmol) in acetic acid (75 ml).

-

Cool the solution in an ice bath.

-

Slowly add fuming nitric acid (32.5 ml) to the cooled solution.

-

Allow the resulting mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture at 80°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water with stirring.

-

Collect the resulting precipitate by suction filtration to obtain this compound (10g), which can be used without further purification.[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its substituents. The nitro group strongly activates the ring for nucleophilic aromatic substitution, while the bromine atom is an excellent leaving group in such reactions and a versatile handle for cross-coupling chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group para to the bromine atom significantly enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[4][5][6][7]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

A notable application of this compound is its reaction with pyrrolidine as a step in the synthesis of 4-bromo-5-methylindole.[3]

Experimental Protocol:

Reaction: Synthesis of [2-(2-bromo-3-methyl-6-nitrophenyl)vinyl]-dimethylamine.

Materials:

-

This compound (12g, 52 mmol)

-

Pyrrolidine (2.12 ml)

-

Dimethylformamide/Dimethylacetamide (DMF/DMA) (180 ml)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Sealed tube and standard laboratory glassware

Procedure:

-

Combine this compound (12g, 52 mmol) and pyrrolidine (2.12 ml) in DMF/DMA (180 ml) in a sealed tube.

-

Heat the mixture at 120°C overnight.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Dry the organic layer with sodium sulfate and concentrate to obtain the crude product (10g).[3]

Note: The subsequent steps to form 4-bromo-5-methylindole involve reaction with Zn in AcOH/H₂O.[3]

Potential Cross-Coupling Reactions

While specific examples for this compound are not extensively documented, its structure makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction would enable the formation of a C-C bond at the position of the bromine atom by coupling with a boronic acid or ester.[8][9][10] This is a powerful method for synthesizing biaryl compounds. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

This reaction would allow for the formation of a C-N bond, replacing the bromine with a primary or secondary amine.[11][12][13][14][15] This is a versatile method for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.

Logical Relationship of Potential Reactions

Caption: Potential reactivity pathways for this compound.

Conclusion

This compound is a versatile synthetic intermediate. Its synthesis is straightforward, and its reactivity is well-defined by the activating effect of the nitro group and the presence of the bromine atom. While its application in nucleophilic aromatic substitution is documented, there is significant potential for its use in a broader range of transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides the foundational information necessary for researchers to effectively utilize this compound in the development of novel molecules for the pharmaceutical and other chemical industries. Further studies to explore the full scope of its reactivity are warranted.

References

- 1. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 69383-59-1 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Technical Guide to the Research Applications of 1-Bromo-2,4-dimethyl-5-nitrobenzene

Abstract: This document provides a comprehensive technical overview of 1-Bromo-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-59-1), a versatile aromatic intermediate. With its distinct functional groups—a bromine atom, a nitro group, and two methyl groups on a benzene ring—this compound serves as a valuable building block in diverse areas of chemical research. Its structural features allow for a wide range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and reductions, making it a key precursor for the synthesis of complex molecules. This guide details its physicochemical properties, core reactivity, potential applications in pharmaceutical and materials science, and provides standardized experimental protocols for its synthesis and derivatization.

Physicochemical and Safety Data

This compound is a pale yellow solid at room temperature.[1] Its key properties and hazard information are summarized below, providing essential data for laboratory handling and reaction planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Bromo-6-nitro-m-xylene, 5-Bromo-2,4-dimethylnitrobenzene | [1] |

| CAS Number | 69383-59-1 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [2][4] |

| Molecular Weight | 230.06 g/mol | [2][4] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 54-56 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

Table 2: GHS Hazard Statements

| Hazard Code | Description | Reference |

| H302 | Harmful if swallowed | [2] |

| H312 | Harmful in contact with skin | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H332 | Harmful if inhaled | [2] |

| H335 | May cause respiratory irritation | [2] |

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its three primary reactive sites: the carbon-bromine (C-Br) bond, the nitro (-NO₂) group, and the aromatic ring itself, which is activated by the electron-withdrawing nitro group.

-

Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[5]

-

Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (-NH₂).[6][7] This transformation yields 5-Bromo-2,4-dimethylaniline, a new intermediate with a nucleophilic amino group that can be further functionalized, for instance, via diazotization followed by substitution.[8]

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group activates the benzene ring, making it susceptible to nucleophilic aromatic substitution, where a nucleophile can displace a suitable leaving group.[5][6]

Potential Research Applications

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][9] Its versatile reactivity allows for its use in constructing a variety of complex organic molecules.

Pharmaceutical Intermediate Synthesis

This compound is a documented precursor in the synthesis of heterocyclic compounds with potential biological activity.[10] A notable example is its use in the preparation of 4-bromo-5-methylindole, a scaffold that can be further elaborated in drug discovery programs.[10] The general class of bromo-nitroaromatic compounds serves as building blocks for a range of therapeutics, including kinase inhibitors and antimicrobial agents.[11][12][13]

Synthesis of Novel Heterocyclic Compounds

The multiple reaction sites on the molecule allow for intramolecular and intermolecular reactions to form novel fused and unfused heterocyclic systems.[14] By first reducing the nitro group and then performing a palladium-catalyzed cyclization, for example, researchers can access complex nitrogen-containing ring systems that are prevalent in medicinal chemistry.

Materials Science

Derivatives of nitrated aromatics are used in the development of specialty materials.[6][9] The compound can be explored as a monomer or precursor for creating polymers with specific electronic or optical properties. The high degree of functionalization allows for tuning material characteristics such as conductivity, thermal stability, and photoreactivity, making it relevant for research in organic electronics and specialty polymers.[6][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and key derivatives, adapted from published procedures.

Synthesis of this compound

This protocol describes the nitration of 2,6-dimethyl-bromobenzene.[10]

Methodology:

-

A solution of 2,6-dimethyl-bromobenzene (10g, 54mmol) in acetic acid (75ml) is prepared in a round-bottom flask and cooled in an ice bath.

-

Fuming nitric acid (32.5ml) is added slowly to the cooled solution with stirring.

-

The resulting mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is then heated at 80°C for 2 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water while stirring, causing the product to precipitate.

-

The precipitate is collected by suction filtration to yield this compound (10g), which can be used without further purification.[10]

Synthesis of 4-bromo-5-methylindole

This two-step protocol details the conversion of this compound to a valuable indole derivative.[10]

Step 1: Preparation of [2-(2-bromo-3-methyl-6-nitrophenyl)vinyl]-dimethylamine

-

A mixture of this compound (12g, 52mmol) and pyrrolidine (2.12ml) in a DMF/DMA solvent mixture (180ml) is heated in a sealed tube at 120°C overnight.[10]

-

The mixture is diluted with water and extracted with ethyl acetate (EtOAc).

-

The organic layer is dried with Na₂SO₄ and concentrated to yield the crude intermediate (10g).[10]

Step 2: Preparation of 4-bromo-5-methylindole

-

The crude intermediate (10g) is dissolved in an acetic acid/water mixture (100mL:25mL) and cooled to 0°C.[10]

-

Zinc powder (30g) is added slowly in batches.

-

After the addition is complete, the reaction mixture is heated at 110°C overnight.

-

The mixture is diluted with water and extracted with EtOAc.

-

The combined organic layers are dried over Na₂SO₄ and concentrated.

-

The crude product is purified by silica gel column chromatography to obtain 4-bromo-5-methylindole (1.4g, 20% yield).[10]

General Protocol for Suzuki-Miyaura Cross-Coupling

This predictive protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid, based on established methods for similar substrates.[15][16]

Methodology:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 8 to 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its strategic combination of a reactive bromine atom, a reducible nitro group, and an activated aromatic ring makes it an attractive starting material for a multitude of synthetic applications. For researchers in drug development, materials science, and organic synthesis, this compound offers numerous pathways to construct novel and complex molecular targets. The protocols and data presented in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable building block.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 69383-59-1 [sigmaaldrich.com]

- 4. 1-Bromo-4,5-dimethyl-2-nitrobenzene | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. byjus.com [byjus.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. longdom.org [longdom.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

"literature review of 1-Bromo-2,4-dimethyl-5-nitrobenzene synthesis"

This in-depth technical guide serves as a comprehensive literature review on the synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research.[1][2] This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways for researchers, scientists, and professionals in drug development.

Introduction

This compound is an aromatic hydrocarbon derivative with the chemical formula C8H8BrNO2.[3] Its structure consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The compound is a pale yellow solid, slightly soluble in water, and is typically stored at 2-8°C.[1][4] It serves as an important organic intermediate in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and dyestuff industries.[1][2]

Synthetic Routes

The primary method for the synthesis of this compound is through the nitration of a substituted bromobenzene. An alternative theoretical approach could involve the bromination of a substituted nitrobenzene. This guide will focus on the documented method of nitration.

Nitration of 2,6-Dimethyl-bromobenzene

The most direct reported synthesis involves the nitration of 2,6-dimethyl-bromobenzene.[5] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Reaction Pathway:

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-2,4-dimethyl-5-nitrobenzene in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2,4-dimethyl-5-nitrobenzene as a versatile building block in the synthesis of pharmaceutical intermediates. This compound offers three key points of diversification: the bromo group for cross-coupling reactions, the nitro group for reduction to an amine and subsequent derivatization, and the methyl groups which influence the steric and electronic properties of the molecule.

Key Synthetic Transformations

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and can be readily reduced to the corresponding aniline, which itself is a valuable intermediate for further functionalization. The primary transformations discussed in these notes are:

-

Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine is a crucial step to enable a wide range of subsequent reactions, such as amide bond formation and further cross-coupling.

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce a variety of amino groups.

-

Sonogashira Coupling: Formation of carbon-carbon bonds to introduce alkyne functionalities.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the key transformations of this compound and its derivatives. Please note that yields and reaction times are illustrative and can vary based on the specific substrates and reagents used.

Table 1: Reduction of this compound

| Reduction Method | Reagents and Conditions | Product | Typical Yield | Reference |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%), Ethanol, Room Temperature | 5-Bromo-2,4-dimethylaniline | >95% | General Protocol |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O (3-5 equiv), Ethanol, Reflux | 5-Bromo-2,4-dimethylaniline | 80-95% | General Protocol |

| Zinc Reduction | Zn dust, Acetic Acid/Water, 0°C to 110°C | 4-Bromo-5-methylindole (via in situ cyclization) | Not explicitly stated for the aniline, but the final indole product yield was ~20% over two steps.[1] | [1] |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Toluene/Water | 80-100 | 70-95% | General Protocol |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene or Dioxane | 80-110 | 60-90% | General Protocol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Et₃N or Piperidine | THF or DMF | Room Temp to 60 | 70-95% | General Protocol |

Experimental Protocols

Protocol 1: Reduction of this compound to 5-Bromo-2,4-dimethylaniline

Method A: Catalytic Hydrogenation

-

To a solution of this compound (1.0 eq) in ethanol (0.1-0.2 M), add 10% palladium on carbon (5-10 mol%).

-

The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (e.g., balloon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 5-bromo-2,4-dimethylaniline, which is often of sufficient purity for subsequent steps.

Method B: Tin(II) Chloride Reduction

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (0.1-0.2 M).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

-

Heat the mixture to reflux (approximately 70-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

-

To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and separate the aqueous layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl derivative.

Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

-

Add a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the desired primary or secondary amine (1.2 eq) followed by an anhydrous solvent such as toluene or 1,4-dioxane (0.1-0.2 M) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired N-aryl product.

Protocol 4: Sonogashira Coupling of this compound with a Terminal Alkyne

-

To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add an anhydrous amine base such as triethylamine (Et₃N) or piperidine as the solvent or co-solvent with THF or DMF.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired arylalkyne.

Visualizations

Caption: Key synthetic transformations of this compound.

Caption: General experimental workflow for synthesizing pharmaceutical intermediates.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,4-dimethyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-Bromo-2,4-dimethyl-5-nitrobenzene. This transformation is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The protocol herein addresses the specific challenges posed by a sterically hindered and electron-deficient aryl halide. Included are recommended reaction conditions, a summary of quantitative data for analogous systems, a detailed experimental workflow, and a diagram of the catalytic cycle.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1] This reaction is particularly valuable in drug discovery and development due to its broad substrate scope and tolerance of various functional groups.[2] The substrate, this compound, presents a unique challenge due to the presence of two methyl groups providing steric hindrance around the site of reaction, and a nitro group which is strongly electron-withdrawing and can be sensitive to certain reaction conditions, particularly strong bases.[3] Careful selection of the catalyst, ligand, and base is therefore crucial for a successful transformation.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of several key steps:

-

Oxidative Addition: An active Pd(0) species inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[1]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-